trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate: is a chemical compound with the molecular formula C27H42O2 and a molecular weight of 398.621 g/mol . It is known for its unique structure, which includes two cyclohexyl rings and a benzoate group. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate typically involves the esterification of benzoic acid derivatives with cyclohexyl alcohols. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, resulting in a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involving this compound often use hydrogen gas in the presence of a palladium or platinum catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium or platinum catalyst, elevated temperature and pressure.
Substitution: Amines, thiols, acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
Chemistry: In chemistry, trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate is used as an intermediate in the synthesis of liquid crystals. Its unique structure allows it to be incorporated into liquid crystal displays (LCDs) and other optoelectronic devices .
Biology: This compound is studied for its potential biological activities, including its interactions with cell membranes and proteins. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent .
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to interact with biological membranes makes it a candidate for enhancing the bioavailability of certain drugs .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and unique properties make it valuable in the manufacture of high-performance materials .
Mechanism of Action
The mechanism of action of trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate involves its interaction with molecular targets such as cell membranes and proteins. The compound’s cyclohexyl rings and benzoate group allow it to embed within lipid bilayers, affecting membrane fluidity and permeability. This interaction can modulate the activity of membrane-bound proteins and enzymes, leading to various biological effects .
Comparison with Similar Compounds
- trans-4-(4-n-Pentylcyclohexyl)benzoic acid
- 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate
- [trans(trans)]-4-(4-pentylcyclohexyl)-4’-(4-propylcyclohexyl)-1,1’-biphenyl
Comparison: trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate is unique due to its specific combination of cyclohexyl rings and benzoate group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in liquid crystals, drug delivery, and material science .
Properties
CAS No. |
72983-70-1 |
---|---|
Molecular Formula |
C27H42O2 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
(4-propylcyclohexyl) 4-(4-pentylcyclohexyl)benzoate |
InChI |
InChI=1S/C27H42O2/c1-3-5-6-8-22-9-13-23(14-10-22)24-15-17-25(18-16-24)27(28)29-26-19-11-21(7-4-2)12-20-26/h15-18,21-23,26H,3-14,19-20H2,1-2H3 |
InChI Key |
PEXDPLSTNBSZFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3CCC(CC3)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.